molecular formula C11H16N2O B174831 1-(Pyridin-4-ylmethyl)piperidin-4-ol CAS No. 148729-35-5

1-(Pyridin-4-ylmethyl)piperidin-4-ol

Cat. No. B174831
CAS RN: 148729-35-5
M. Wt: 192.26 g/mol
InChI Key: GJWPEMSCJGJSOS-UHFFFAOYSA-N
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Description

“1-(Pyridin-4-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C11H16N2O . It is a derivative of piperidin-4-ol, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives, including “1-(Pyridin-4-ylmethyl)piperidin-4-ol”, has been a subject of research. An efficient synthetic route has been reported, yielding valuable piperidin-4-one derivatives via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-ylmethyl)piperidin-4-ol” includes a piperidin-4-ol ring attached to a pyridin-4-ylmethyl group . The InChI string representation of the molecule is InChI=1S/C10H14N2O/c13-10-3-7-12 (8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-4-ylmethyl)piperidin-4-ol” are not detailed in the search results, piperidin-4-ol derivatives are known to be involved in various chemical reactions. For instance, they can be obtained via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Physical And Chemical Properties Analysis

The compound “1-(Pyridin-4-ylmethyl)piperidin-4-ol” has a molecular weight of 178.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 1 and a topological polar surface area of 36.4 Ų .

Scientific Research Applications

Synthesis of Piperidine Derivatives

1-(Pyridin-4-ylmethyl)piperidin-4-ol: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant in drug development.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. 1-(Pyridin-4-ylmethyl)piperidin-4-ol has been utilized in the discovery and biological evaluation of potential drugs containing the piperidine moiety. This includes the development of novel compounds with significant biological activity .

HIV Treatment Research

This compound has been used in the design and synthesis of novel piperidin-4-ol derivatives aimed at treating HIV. Researchers have evaluated these derivatives for their CCR5 antagonistic activities, which is a promising approach in HIV-1 treatment strategies .

Chemokine Receptor CCR5 Blockade

The blockade of the chemokine receptor CCR5 is a notable application1-(Pyridin-4-ylmethyl)piperidin-4-ol derivatives have been explored as potential CCR5 antagonists, which could ultimately resist R5-tropic HIV-1 infection and slow the progression to AIDS .

Drug Construction

The compound plays a significant role in the construction of synthetic medicinal blocks for drugs. Its structure is common in the pharmaceutical industry, making it an essential component in the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Potential Dual Inhibitor for ALK and ROS1

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include 1-(Pyridin-4-ylmethyl)piperidin-4-ol , have been designed as clinically resistant dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . This application is particularly relevant in cancer research where ALK and ROS1 play a role in the development of certain types of cancer.

Future Directions

The future directions for the study and application of “1-(Pyridin-4-ylmethyl)piperidin-4-ol” and similar compounds could involve further exploration of their synthesis methods, biological properties, and potential applications in pharmaceuticals .

properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWPEMSCJGJSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435274
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-ylmethyl)piperidin-4-ol

CAS RN

148729-35-5
Record name 1-[(Pyridin-4-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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